molecular formula C11H17NO3S B12186370 4-Ethoxy-2,3,5-trimethylbenzenesulfonamide

4-Ethoxy-2,3,5-trimethylbenzenesulfonamide

Cat. No.: B12186370
M. Wt: 243.32 g/mol
InChI Key: XHFYDIRZRYVASZ-UHFFFAOYSA-N
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Description

4-Ethoxy-2,3,5-trimethylbenzenesulfonamide is a chemical compound with the molecular formula C11H17NO3S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2,3,5-trimethylbenzenesulfonamide typically involves the sulfonation of 4-ethoxy-2,3,5-trimethylbenzene followed by the introduction of the sulfonamide group. One common method is to react 4-ethoxy-2,3,5-trimethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride. This intermediate is then reacted with ammonia or an amine to yield the sulfonamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2,3,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups such as amines.

    Substitution: The ethoxy group or the sulfonamide group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-Ethoxy-2,3,5-trimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2,3,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and lead to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Ethoxy-2,3,5-trimethylbenzenesulfonamide can be compared with other sulfonamide derivatives such as:

  • 4-Methoxy-2,3,5-trimethylbenzenesulfonamide
  • 4-Propoxy-2,3,5-trimethylbenzenesulfonamide
  • 4-Butoxy-2,3,5-trimethylbenzenesulfonamide

These compounds share similar structural features but differ in the nature of the alkoxy group attached to the benzene ring. The differences in the alkoxy group can influence the compound’s reactivity, solubility, and biological activity, making each derivative unique in its applications and properties.

Properties

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

4-ethoxy-2,3,5-trimethylbenzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-5-15-11-7(2)6-10(16(12,13)14)8(3)9(11)4/h6H,5H2,1-4H3,(H2,12,13,14)

InChI Key

XHFYDIRZRYVASZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1C)S(=O)(=O)N)C)C

Origin of Product

United States

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